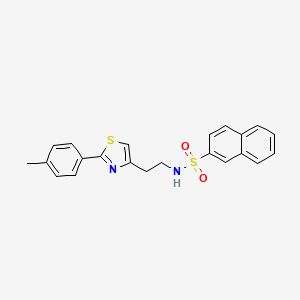

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

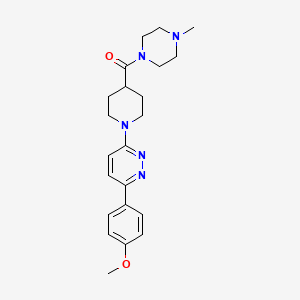

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide compound with potential interest in various fields of chemistry due to its unique structure and properties. Sulfonamides are known for their diverse applications, including medicinal chemistry, due to their ability to interact with biological targets.

Synthesis Analysis

Synthesis of sulfonamide compounds like this compound involves nucleophilic aromatic substitution reactions. For instance, the synthesis of similar sulfonamide compounds has been achieved through reactions involving sulfonyl chlorides with aromatic amines under specific conditions (Sarojini et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized using various spectroscopic methods. X-ray crystallography, for example, provides detailed insights into the crystalline structure, while NMR and IR spectroscopy offer information on the molecular geometry and functional groups present (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including those involving their sulfonamide group, which can act as a nucleophile or electrophile depending on the reaction conditions. The presence of the thiazolyl and naphthalene rings in the molecule may also influence its reactivity and interactions with other chemicals.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be studied using thermal analysis and solubility tests. These properties are crucial for determining the compound's suitability for different applications, including pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the structure of the sulfonamide group and the electronic effects of the thiazolyl and naphthalene rings. Studies involving Density Functional Theory (DFT) can provide insights into the electronic structure and potential chemical behavior of the compound (Sarojini et al., 2012).

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activity

- A study focusing on metal complexes derived from thiazole and 2-naphthaldehyde, which include structures related to N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide, demonstrated antimicrobial properties. These complexes showed significant antibacterial and antifungal activities as assessed by the minimum inhibitory concentration (MIC) method (Shambuling et al., 2015).

Spectrophotometric Applications

- Naphthalene-based sulfonamide derivatives, similar in structure to the compound , have been used in spectrophotometric methods. For instance, a study on new thiazolylazo dyes demonstrated their use in the spectrophotometric determination of copper(ii) in water samples (Bazel et al., 2018).

Superoxide Dismutase (SOD) Mimics

- Research on dinuclear copper(II) complexes with N-substituted sulfonamide ligands, related to the compound , has shown that these complexes can act as superoxide dismutase mimics. They exhibit high SOD activity, which is significant for potential therapeutic applications (Cejudo-Marín et al., 2004).

Fluorescent Probe Technique

- A study using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a fluorescent probe with structural similarities to the compound of interest, was used to measure the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This technique provided sensitive and rapid determination of binding and the nature of binding (Jun et al., 1971).

Molecular Docking and Biological Screening

- Sulfonamide derivatives have been evaluated for their potential as antimicrobial and antiproliferative agents. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and screened, showing effective antimicrobial and antiproliferative activities (Abd El-Gilil, 2019).

Intracellular Imaging and Sensing

- Naphthalene-based sulfonamide chemosensors have been developed for fluorescence sensing and intracellular imaging of Al3+ ions. These chemosensors can be used for the detection of Al3+ in cultured cells, highlighting their potential in biological imaging applications (Mondal et al., 2015).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities, which suggest they have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting they can induce various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of thiazole derivatives .

Propiedades

IUPAC Name |

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S2/c1-16-6-8-18(9-7-16)22-24-20(15-27-22)12-13-23-28(25,26)21-11-10-17-4-2-3-5-19(17)14-21/h2-11,14-15,23H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMOZZMTWLWCLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)

![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)